tert-Butyl 4-oxo-4H-chromene-2-carboxylate tert-Butyl 4-oxo-4H-chromene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15938223
InChI: InChI=1S/C14H14O4/c1-14(2,3)18-13(16)12-8-10(15)9-6-4-5-7-11(9)17-12/h4-8H,1-3H3
SMILES:
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

tert-Butyl 4-oxo-4H-chromene-2-carboxylate

CAS No.:

Cat. No.: VC15938223

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-oxo-4H-chromene-2-carboxylate -

Specification

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name tert-butyl 4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C14H14O4/c1-14(2,3)18-13(16)12-8-10(15)9-6-4-5-7-11(9)17-12/h4-8H,1-3H3
Standard InChI Key JPRZSKODELUQNQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=O)C2=CC=CC=C2O1

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl 4-oxo-4H-chromene-2-carboxylate belongs to the chromone family, a class of oxygen-containing heterocycles with a benzopyran-4-one core. The compound’s molecular formula is C₁₄H₁₄O₄, with a molecular weight of 246.26 g/mol . Its structure features a fused benzene and γ-pyrone ring system, with a ketone group at position 4 and a tert-butyl ester moiety at position 2 (Figure 1) .

Crystallographic and Spectral Characteristics

X-ray crystallography of analogous chromene derivatives reveals planar aromatic systems with intramolecular hydrogen bonding stabilizing the ketone and ester groups . Nuclear magnetic resonance (NMR) spectra typically show aromatic protons in the δ 6.85–8.5 ppm range, while the tert-butyl group appears as a singlet near δ 1.4 ppm . Infrared (IR) spectroscopy confirms the presence of carbonyl stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (ketone) .

Table 1: Key Physicochemical Properties of tert-Butyl 4-oxo-4H-chromene-2-carboxylate

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₄
Molecular Weight246.26 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Spectral Data (¹H NMR)δ 8.18 (d), 7.73 (t), 7.60 (d)

Synthesis and Optimization Strategies

Organophotoredox Catalysis

Recent advances utilize organophotoredox catalysis for stereoselective synthesis. This method improves yield (61–68%) and reduces reaction time by leveraging visible light to drive radical intermediates . For instance, pentyl 4-oxo-4H-chromene-2-carboxylate is synthesized in 68% yield using this approach .

Applications in Pharmaceutical Development

Antimicrobial Agents

Chromene derivatives exhibit broad-spectrum antimicrobial activity. tert-Butyl 4-oxo-4H-chromene-2-carboxylate serves as a precursor to sulfonamide-linked compounds, which inhibit bacterial strains like Escherichia coli and Staphylococcus aureus . Derivatives with 3-chloropropane sulfonyl groups show enhanced potency, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL .

Anti-inflammatory and Anticancer Activity

Structural analogs, such as 6,8-di(tert-butyl)-4-oxo-4H-chromene-2-carboxylic acid (FPL 52791), demonstrate anti-inflammatory effects by modulating leukotriene synthesis . Preliminary studies suggest that chromene-based inhibitors target carbonic anhydrase isoforms overexpressed in certain cancers .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound’s ketone and ester functionalities enable interactions with enzymatic active sites. For example, chromene-carboxamide derivatives inhibit carbonic anhydrase IX (CA-IX), a biomarker in hypoxic tumors . Molecular docking studies reveal hydrogen bonding between the ketone group and Thr-199 residue of CA-IX .

Cytotoxicity Profiles

While tert-butyl 4-oxo-4H-chromene-2-carboxylate itself shows low cytotoxicity (IC₅₀ > 100 µM in HeLa cells), its derivatives exhibit selective toxicity against cancer cell lines. Modifications at position 3, such as piperazine substitutions, enhance bioavailability and target specificity .

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